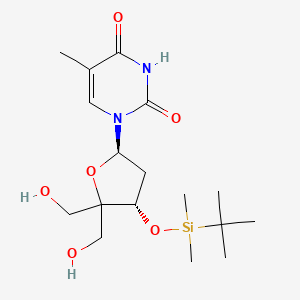![molecular formula C23H24FN3 B14095429 N-[(1Z)-1-(4-fluorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine](/img/structure/B14095429.png)
N-[(1Z)-1-(4-fluorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-(4-fluorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with naphthalen-1-ylmethylpiperazine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1Z)-1-(4-fluorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethylpiperazine oxides, while reduction can produce the corresponding amine derivative .
Applications De Recherche Scientifique
N-[(1Z)-1-(4-fluorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(1Z)-1-(4-fluorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine involves its interaction with specific molecular targets. The compound is known to inhibit equilibrative nucleoside transporters, particularly ENT2, which plays a crucial role in nucleotide synthesis and adenosine regulation. This inhibition can affect various cellular processes, making it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine
- N-(1-(4-Fluorophenyl)ethylidene)-4-phenyl-1-piperazinamine
- N’-{(1Z)-1-[4-(4-Ethyl-1-piperazinyl)-3-fluorophenyl]ethylidene}-3-nitrobenzohydrazide
Uniqueness
N-[(1Z)-1-(4-fluorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine stands out due to its specific substitution pattern and the presence of both a fluorophenyl and naphthalen-1-ylmethyl group.
Propriétés
Formule moléculaire |
C23H24FN3 |
|---|---|
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
(Z)-1-(4-fluorophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimine |
InChI |
InChI=1S/C23H24FN3/c1-18(19-9-11-22(24)12-10-19)25-27-15-13-26(14-16-27)17-21-7-4-6-20-5-2-3-8-23(20)21/h2-12H,13-17H2,1H3/b25-18- |
Clé InChI |
VQUFBKVUOPSCKJ-BWAHOGKJSA-N |
SMILES isomérique |
C/C(=N/N1CCN(CC1)CC2=CC=CC3=CC=CC=C32)/C4=CC=C(C=C4)F |
SMILES canonique |
CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14095349.png)

![6-amino-4-hydroxy-1-[2-(2-methoxyphenyl)ethyl]pyrimidin-2(1H)-one](/img/structure/B14095356.png)
![3-methyl-7-(3-methylbenzyl)-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14095361.png)
![(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14095363.png)
![Azane;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate](/img/structure/B14095366.png)
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095396.png)
![4-[4-(benzyloxy)-3-ethoxyphenyl]-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095398.png)
![1,3,6-trimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14095404.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095410.png)

![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14095421.png)
![3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14095431.png)
